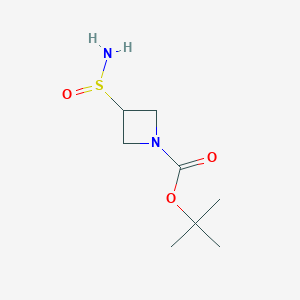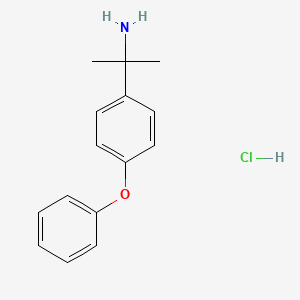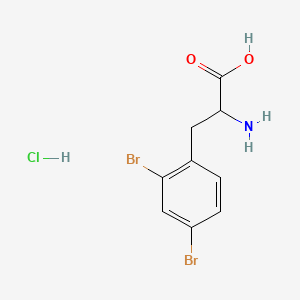
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate as a reagent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding amine.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents due to its unique structural features.
Biological Studies: The compound can be used to study the biological activity of azetidine derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.
Industrial Applications: The compound may find use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(aminosulfinyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: This compound has a sulfonyl group instead of a sulfinyl group, which can lead to different chemical reactivity and biological activity.
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other azetidine derivatives.
Eigenschaften
Molekularformel |
C8H16N2O3S |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
tert-butyl 3-sulfinamoylazetidine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O3S/c1-8(2,3)13-7(11)10-4-6(5-10)14(9)12/h6H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
LUSWWDHFPZCZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)


